Copper(I) sulfide (Cu2S), also known as chalcocite, is a copper sulfide mineral. [] It is a p-type semiconductor with a band gap ranging from 1.1 to 1.4 eV. [] Cu2S exhibits a high absorption coefficient of 105 cm-1, making it suitable for solar energy applications. [] It acts as a parent material for ternary and quaternary copper sulfides like copper indium sulfide (CuInS2), which have emissive defects beneficial for LED lighting, biomedical applications, and solar concentrating technologies. []
Copper(I) sulfide can be found in nature as a mineral called chalcocite. It is classified as a semiconductor and is known for its photoconductive properties. The compound is categorized under binary metal sulfides, which are essential in the fields of materials science and nanotechnology due to their electronic and optical characteristics.
The synthesis of copper(I) sulfide can be achieved through several methods, each influencing the morphology and properties of the resulting nanoparticles:
The choice of synthesis method significantly impacts the size, shape, and crystallinity of copper(I) sulfide nanoparticles. Characterization techniques such as X-ray diffraction, scanning electron microscopy, and Fourier transform infrared spectroscopy are commonly employed to analyze the synthesized materials.
Copper(I) sulfide crystallizes in a monoclinic structure with a layered arrangement that influences its electronic properties. The unit cell consists of alternating layers of copper and sulfur atoms.
Copper(I) sulfide participates in several chemical reactions:
These reactions are important for applications in catalysis and materials synthesis, where control over oxidation states is crucial.
Copper(I) sulfide acts as a semiconductor with potential applications in photovoltaics and thermoelectric devices. Its mechanism of action involves:
The bandgap energy of copper(I) sulfide is approximately , making it suitable for light absorption in solar energy applications.
Copper(I) sulfide has diverse applications in various fields:
Copper(I) oxide (Cu₂O) serves as an architecturally versatile sacrificial template for synthesizing precisely defined copper sulfide nanostructures. This approach leverages the Kirkendall effect – the differential diffusion rates of copper and sulfur ions – to create hollow or cage-like architectures. During sulfidation, S²⁻ ions diffuse inward through the Cu₂O lattice faster than Cu⁺ ions diffuse outward, generating vacancies that coalesce into hollow interiors. By controlling the sulfidation duration (5–120 min) and sulfur precursor concentration (0.1–2.0 M), morphologies transition from core-shell to fully hollow nanocages while preserving the original Cu₂O template morphology [5].
The crystallographic orientation of Cu₂O templates directly determines the resulting copper sulfide phase. {100}-faceted Cu₂O cubes transform preferentially into Cu₁.₈S (digenite) hollow cages, whereas {111}-faceted octahedra yield CuS (covellite) nanoboxes due to differential surface energy and atomic packing density. Reaction temperature (60–180°C) further modulates phase purity, with higher temperatures favoring thermodynamic stability of copper-deficient phases like Cu₉S₈ [2] [5].
Table 1: Morphological Evolution in Cu₂O-Templated Copper Sulfide Synthesis
Template Morphology | Sulfidation Time | Sulfur Concentration | Product Architecture | Dominant Phase |
---|---|---|---|---|
Cubes (100–300 nm) | 15–30 min | 0.5 M | Core-shell nanoparticles | Cu₂O@CuS |
Octahedra (200 nm) | 60 min | 1.0 M | Porous nanocages | CuS |
Cubes (100 nm) | 120 min | 2.0 M | Hollow nanoboxes | Cu₁.₈S |
Spheres (500 nm) | 90 min | 1.5 M | Yolk-shell structures | Cu₉S₈ |
Long-chain alkylamines (e.g., octylamine, dodecylamine) function as multifunctional agents in hydrothermal copper sulfide synthesis, acting simultaneously as:
Amine chain length critically determines nanocrystal morphology. Octylamine (C₈H₁₇NH₂) produces quantum-confined Cu₂S nanodiscs (thickness: 2.8 ± 0.3 nm) due to rapid surface passivation, while bulkier dodecylamine (C₁₂H₂₅NH₂) yields nanorods (aspect ratio 5:1) through preferential longitudinal growth. Hydrothermal duration (1–24 hr) and temperature (120–200°C) further control phase transitions: below 160°C, metastable CuS forms, whereas above 180°C, thermodynamically stable Cu₂S dominates due to reductive decomposition of amine complexes [2] [5].
Gas-phase sulfidation in H₂S:H₂ mixtures enables large-area copper sulfide thin-film deposition with atomic-level stoichiometry control. The process involves three temperature-dependent regimes:
H₂S partial pressure (PH₂S) regulates phase composition. At PH₂S < 0.01 atm, copper-rich Cu₁.₉₅S forms with p-type conductivity (σ = 120 S/cm), while P_H₂S > 0.1 atm yields sulfur-rich Cu₁.₈S with metallic behavior (σ = 1,540 S/cm). Substrate texture proves equally critical – glass substrates produce randomly oriented films, whereas single-crystal NaCl (100) induces epitaxial Cu₂S (110) growth with 98% crystallographic alignment [3].
Table 2: Copper Sulfide Phases in Thermal Evaporation
H₂S:H₂ Ratio | Temperature Range | Dominant Phase | Crystallite Size (nm) | Electrical Conductivity |
---|---|---|---|---|
1:99 | 250–350°C | Cu₁.₉₈S | 35 ± 8 | 85 S/cm (p-type) |
5:95 | 300–400°C | Cu₁.₉₅S | 52 ± 12 | 120 S/cm (p-type) |
10:90 | 350–450°C | Cu₁.₉₀S | 78 ± 15 | 240 S/cm (p-type) |
20:80 | 400–500°C | Cu₁.₈S | 105 ± 20 | 1,540 S/cm (metallic) |
High-temperature sulfidation kinetics follow a parabolic rate law (x² = kₚt), where corrosion depth (x) depends on the parabolic rate constant (kₚ) and time (t). The kₚ exhibits Arrhenius-type temperature dependence:ln kₚ = ln A - (Eₐ/RT)with activation energy Eₐ ≈ 85–110 kJ/mol for copper alloys, indicating mixed control by surface reaction and solid-state diffusion [3].
H₂ partial pressure critically suppresses copper vacancy formation via the equilibrium:Cu₂S + H₂ ⇌ 2Cu + H₂SHigher P_H₂ (>5 atm) shifts this equilibrium leftward, reducing V꜀ᵤ concentration by 70–80% and decreasing kₚ by an order of magnitude. Impurities dramatically alter corrosion scales: 0.1 wt% silicon doping forms protective SiO₂-Cu₂S duplex layers, reducing corrosion rates 4-fold, while lead contamination (>500 ppm) generates low-melting Cu-Pb-S phases that accelerate degradation [3] [9].
Electrochemical methods enable direct nano-to-nano transformation of copper substrates into nanostructured copper sulfide films. Two mechanisms dominate:
Pulsed electrodeposition (pulse width: 0.1–10 s) produces vertically aligned Cu₂S nanowire forests (diameter: 20–50 nm, height: 1–3 μm) by balancing nucleation density with growth kinetics. Incorporating templating agents like mesoporous silica (pore size: 6–10 nm) yields ultrahigh-surface-area architectures (BET: 220 m²/g) that enhance electrocatalytic activity for CO₂ reduction, achieving 92% Faradaic efficiency for formate at -0.8 V vs. RHE [4] [8].
Table 3: Electrochemically Deposited Copper Sulfide Nanostructures
Deposition Mode | Potential/Current Parameters | Template | Morphology | Application Performance |
---|---|---|---|---|
Potentiostatic | -0.4 V vs. Ag/AgCl | None | Compact film | Charge capacity: 45 mF/cm² |
Galvanostatic | 0.1 mA/cm² | AAO membrane | Nanotubes | SERS enhancement: 10⁸ |
Pulsed (ton: 1s) | -0.7 V (pulse)/0 V (rest) | Mesoporous SiO₂ | Nanowire array | CO₂→HCOO⁻: 92% FE @-0.8V |
Cyclic voltammetry | -1.2 to 0.5 V, 50 mV/s | Colloidal crystal | Inverse opal | Photocurrent density: 8.2 mA/cm² |
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